

BIMA Platform: A Tutorial for New Lecturer Research Applications

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Compound of Interest

Compound Name: Bima SA

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Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide for new lecturers and researchers on utilizing the Biomedical Informatics & Molecular Analysis (BIMA) platform for research applications. It includes detailed application notes, experimental protocols, and data presentation guidelines to facilitate a smooth onboarding process and effective use of the platform's capabilities.

Introduction to the BIMA Platform

The BIMA (Biomedical Informatics & Molecular Analysis) platform is an integrated, web-based environment designed to support researchers in the planning, execution, and analysis of biomedical and drug discovery experiments. It provides a suite of tools for data management, computational analysis, and visualization of complex biological data. For new lecturers, BIMA offers a streamlined workflow to manage research projects, from initial hypothesis to publication-ready figures.

Key Features:

- **Project Management:** Organize and track experimental workflows, datasets, and analyses.
- **Data Repository:** Securely store, share, and manage various data types, including genomic, proteomic, and imaging data.

- **Analytical Pipelines:** Access a range of pre-built and customizable pipelines for common analyses such as differential gene expression, pathway analysis, and variant calling.
- **Visualization Suite:** Generate interactive charts, graphs, and network diagrams to interpret and present research findings.

Application Notes for New Research Applications

Getting started on the BIMA platform involves a few key steps from project initiation to data analysis. This section outlines the typical workflow for a new research application.

Project Setup and Experimental Design

Before uploading any data, it is crucial to define your research project and experimental design within the BIMA platform. This ensures that all subsequent data and analyses are correctly associated and tracked.

- **Create a New Project:** Navigate to the "Projects" dashboard and select "Create New Project." Provide a project title, a brief description, and add relevant keywords.
- **Define Experimental Groups:** Within your project, define the different experimental groups and conditions. For example, in a drug efficacy study, you might have "Vehicle Control," "Low Dose," and "High Dose" groups.
- **Upload Metadata:** Prepare and upload a metadata file that describes each sample, including sample ID, experimental group, time point, and any other relevant parameters. This is critical for downstream analysis.

Data Upload and Quality Control

BIMA supports a variety of data formats. The platform includes built-in quality control (QC) modules to assess the integrity of your data upon upload.

- **Supported Data Types:**
 - Next-Generation Sequencing (NGS) data (FASTQ, BAM)
 - Microarray data (CEL, TXT)

- Proteomics data (mzML, RAW)
- Imaging data (TIFF, CZI)
- QC Protocol:
 - Select your project and the corresponding experimental group.
 - Choose the data type you wish to upload.
 - Drag and drop your data files into the upload interface.
 - The platform will automatically initiate a QC pipeline. For RNA-seq data, this includes tools like FastQC for read quality assessment.
 - Review the QC reports and proceed with valid data.

Experimental Protocols

This section provides detailed methodologies for key experiments that can be managed and analyzed using the BIMA platform.

Protocol: RNA Sequencing of Drug-Treated Cancer Cells

Objective: To identify differentially expressed genes in a cancer cell line upon treatment with a novel therapeutic agent.

Methodology:

- Cell Culture and Treatment:
 - Culture MCF-7 breast cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
 - Seed 1×10^6 cells per well in 6-well plates and allow them to adhere overnight.
 - Treat cells with either vehicle (0.1% DMSO) or the therapeutic agent at concentrations of 1 μ M and 10 μ M for 24 hours.

- Harvest cells by trypsinization and wash with ice-cold PBS.
- RNA Extraction:
 - Extract total RNA using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
 - Assess RNA quality and quantity using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 8 are used for library preparation.
- Library Preparation and Sequencing:
 - Prepare sequencing libraries from 1 µg of total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina).
 - Perform sequencing on an Illumina NovaSeq 6000 platform to generate 50 bp paired-end reads.

Protocol: Kinase Activity Profiling

Objective: To assess the effect of a small molecule inhibitor on the activity of a panel of kinases.

Methodology:

- **Assay Principle:** A fluorescence-based assay is used to measure the amount of ATP remaining after a kinase reaction. A decrease in fluorescence indicates higher kinase activity.
- **Experimental Setup:**
 - Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
 - Dispense 5 µL of the kinase of interest into a 384-well plate.
 - Add 2 µL of the inhibitor at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control.

- Initiate the reaction by adding 3 μ L of a substrate/ATP mix.
- Incubate at room temperature for 60 minutes.
- Data Acquisition:
 - Add 10 μ L of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
 - Measure luminescence using a plate reader (e.g., Promega GloMax).

Data Presentation

The BIMA platform facilitates the summarization of quantitative data into structured tables for easy comparison and interpretation.

Table 1: Summary of RNA Sequencing Alignment Statistics

Sample ID	Experimental Group	Total Reads	Uniquely Mapped Reads	Mapping Rate (%)
MCF7_Ctrl_1	Vehicle Control	35,123,456	32,678,901	93.0
MCF7_Ctrl_2	Vehicle Control	34,567,890	32,012,345	92.6
MCF7_Low_1	Low Dose (1 μ M)	36,012,345	33,456,789	92.9
MCF7_Low_2	Low Dose (1 μ M)	35,876,543	33,123,456	92.3
MCF7_High_1	High Dose (10 μ M)	34,987,654	32,543,210	93.0
MCF7_High_2	High Dose (10 μ M)	35,210,987	32,876,543	93.4

Table 2: Top 5 Differentially Expressed Genes (High Dose vs. Vehicle Control)

Gene Symbol	Log2 Fold Change	p-value	Adjusted p-value
MYC	-2.58	1.2e-08	3.4e-07
CCND1	-1.95	4.5e-07	9.1e-06
BCL2	-1.78	9.8e-07	1.5e-05
CDKN1A	3.12	2.3e-09	7.8e-08
GADD45A	2.89	5.6e-09	1.2e-07

Table 3: Kinase Inhibition Profile (IC50 Values)

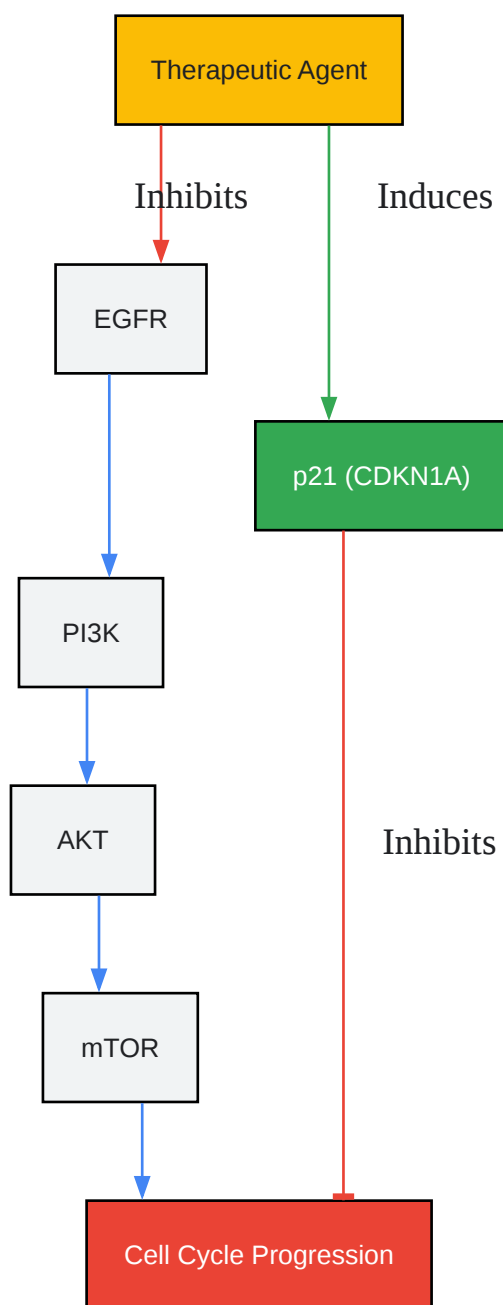
Kinase Target	Inhibitor A IC50 (nM)	Inhibitor B IC50 (nM)
EGFR	15.2	250.6
HER2	22.8	450.1
ABL1	> 10,000	5.4
SRC	5,600	12.3
LCK	8,900	8.7

Mandatory Visualization

The BIMA platform's visualization suite allows for the creation of diagrams to represent signaling pathways, experimental workflows, and logical relationships using Graphviz.

Signaling Pathway Diagram

This diagram illustrates a hypothetical signaling pathway affected by the therapeutic agent, leading to cell cycle arrest.

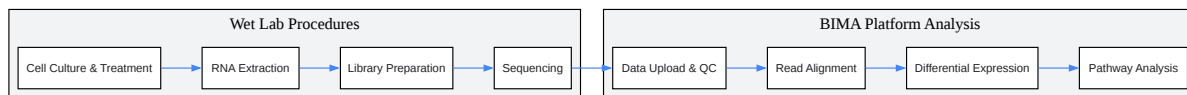


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Caption: Drug-induced inhibition of the EGFR pathway and activation of p21.

Experimental Workflow Diagram

This diagram outlines the logical flow of the RNA sequencing experiment, from sample preparation to data analysis.



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Caption: End-to-end workflow for RNA sequencing and data analysis on the BIMA platform.

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